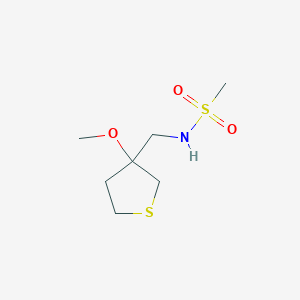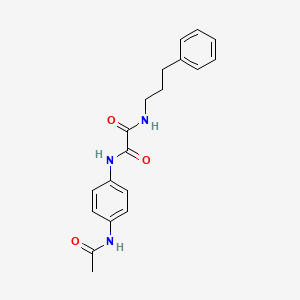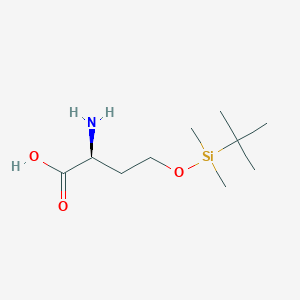
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid
描述
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of an amino acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid typically involves the protection of the hydroxyl group of an amino acid using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are mild, typically at room temperature, and the reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反应分析
Types of Reactions
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out to remove the TBDMS protecting group, yielding the free hydroxyl compound.
Substitution: The TBDMS group can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to cleave the TBDMS group.
Substitution: Various nucleophiles can be used to substitute the TBDMS group, depending on the desired product.
Major Products
The major products formed from these reactions include the free amino acid after deprotection, oxidized derivatives, and substituted compounds with different functional groups.
科学研究应用
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The TBDMS group provides stability and protection during multi-step synthesis.
Biology: Utilized in the study of enzyme mechanisms and protein interactions. The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential use in drug development. The compound’s stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: Employed in the production of pharmaceuticals and fine chemicals. .
作用机制
The mechanism of action of (S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid involves the interaction of the TBDMS group with various molecular targets. The TBDMS group provides steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The amino acid moiety can interact with enzymes and receptors, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
(S)-2-Amino-4-hydroxybutanoic acid: The unprotected form of the compound, lacking the TBDMS group.
(S)-2-Amino-4-((trimethylsilyl)oxy)butanoic acid: A similar compound with a trimethylsilyl (TMS) protecting group instead of TBDMS.
(S)-2-Amino-4-((tert-butyldiphenylsilyl)oxy)butanoic acid: A compound with a tert-butyldiphenylsilyl (TBDPS) protecting group.
Uniqueness
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid is unique due to the steric bulk and stability provided by the TBDMS group. This makes it more resistant to hydrolysis and other side reactions compared to compounds with smaller protecting groups like TMS. The TBDMS group also enhances the compound’s solubility and reactivity in organic solvents, making it a valuable tool in synthetic chemistry .
属性
IUPAC Name |
(2S)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGDICOIJEWPX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]](/img/structure/B2428166.png)
![5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2428168.png)
![3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428169.png)
![N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2428171.png)
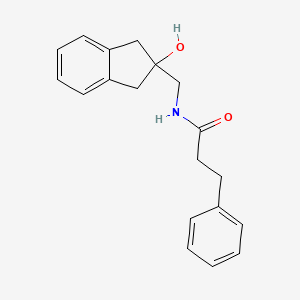
![1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2428174.png)
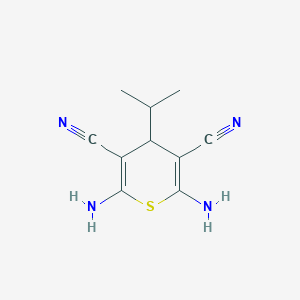
![(Z)-N-[2-Amino-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2428179.png)
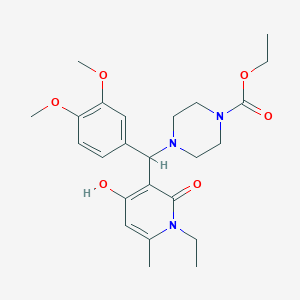
![6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428182.png)
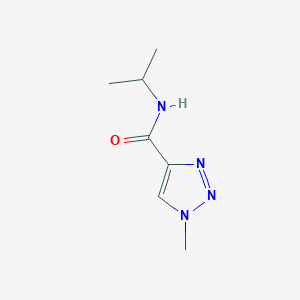
![[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2428185.png)
